molecular formula C23H19N3O3S3 B5390228 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5390228
M. Wt: 481.6 g/mol
InChI Key: NSHXKNKAVFRJHR-AQTBWJFISA-N
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Description

3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The final steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the phenylsulfanyl group. Reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the nature of the interaction, which can include inhibition, activation, or modulation of the target’s function .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiazolidinone, pyrido[1,2-a]pyrimidin-4-one, or phenylsulfanyl groups. These compounds may share some biological activities but differ in their specific interactions and effects.

Biological Activity

The compound 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse structural features and potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

Structural Characteristics

This compound features:

  • A pyrido[1,2-a]pyrimidin-4-one core.
  • A thiazolidin moiety.
  • A phenylsulfanyl group.
    These structural elements contribute to its potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. The presence of sulfur in the thiazolidin ring enhances its activity against various pathogens.

Compound NameMIC (µg/mL)Activity Type
3-{(Z)-...}15Antibacterial
4-Oxo...20Antifungal

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Activity

Research into the anticancer properties of this compound shows promising results. The compound's structural features allow it to interact with cancer cell lines, exhibiting cytotoxic effects.

Cell LineIC50 (µM)Activity
HT291.98 ± 0.12High Cytotoxicity
Jurkat23.30 ± 0.35Moderate Activity

The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl group can enhance anticancer efficacy .

Anticonvulsant Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit anticonvulsant activity. The mechanism appears to involve modulation of neurotransmitter systems.

Compound NameED50 (mg/kg)Effectiveness
Compound A15High Protection
Compound B30Moderate Effect

These findings suggest that the compound may be useful in developing new treatments for epilepsy .

The biological activity of the compound is believed to stem from its ability to interact with specific enzymes and receptors. For instance, the thiazolidine moiety may facilitate binding to targets involved in cellular signaling pathways. Further studies are required to elucidate these mechanisms fully.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against Staphylococcus aureus and Candida albicans, revealing significant inhibition at low concentrations.
  • Cytotoxicity in Cancer Cells : In a recent investigation, derivatives were tested against multiple cancer cell lines, demonstrating selective toxicity towards HT29 cells compared to normal cells.
  • Anticonvulsant Properties : Clinical trials involving animal models showed that specific compounds significantly reduced seizure frequency without severe side effects.

Properties

IUPAC Name

(5Z)-3-(oxolan-2-ylmethyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S3/c27-21-17(13-18-22(28)26(23(30)32-18)14-15-7-6-12-29-15)20(31-16-8-2-1-3-9-16)24-19-10-4-5-11-25(19)21/h1-5,8-11,13,15H,6-7,12,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHXKNKAVFRJHR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)SC5=CC=CC=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)SC5=CC=CC=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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